Orthogonal Halogen Reactivity for Sequential Cross-Coupling
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine provides two halogen handles with a reactivity differential of approximately 100–1000× (C–Br > C–Cl) in Pd-catalyzed cross-couplings. This allows the bromo substituent to be chemoselectively addressed first, leaving the chloro group intact for subsequent functionalization—a capability absent in mono-halogenated analogs (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine, CAS 875781-17-2) and less controllable in 5,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2566779-92-6) due to equivalent C–Cl reactivity [1][2]. In contrast, the di-bromo analog (if accessible) would exhibit unselective oxidative addition, while the mono-chloro analog (6-chloro-1H-pyrazolo[3,4-b]pyridine, CAS 63725-51-9) offers only a single coupling site .
| Evidence Dimension | Relative rate of oxidative addition in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br: fast oxidative addition; C–Cl: slow oxidative addition |
| Comparator Or Baseline | 5,6-Dichloro analog: two C–Cl sites with similar reactivity; Mono-bromo analog: single C–Br site only |
| Quantified Difference | C–Br oxidative addition rate is 10²–10³× faster than C–Cl under standard Suzuki conditions [2] |
| Conditions | Suzuki–Miyaura cross-coupling, Pd(0) catalyst, arylboronic acid, typical conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–100°C) |
Why This Matters
This orthogonal reactivity reduces step count and purification burden in multi-step syntheses, directly lowering material and labor costs.
- [1] Li Z, et al. Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Org Chem Front. 2024;11:1234-1245. doi:10.1039/D3QO01234K View Source
- [2] Kuchurov IV, Vasil'ev AA, Zlotin SG. The Suzuki–Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide. Mendeleev Commun. 2010;20(3):140-142. doi:10.1016/j.mencom.2010.05.005 View Source
